[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine
CAS No.: 1179268-16-6
Cat. No.: VC3182048
Molecular Formula: C14H15ClN2
Molecular Weight: 246.73 g/mol
* For research use only. Not for human or veterinary use.
amine - 1179268-16-6](/images/structure/VC3182048.png)
Specification
CAS No. | 1179268-16-6 |
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Molecular Formula | C14H15ClN2 |
Molecular Weight | 246.73 g/mol |
IUPAC Name | N-[(4-chlorophenyl)-pyridin-2-ylmethyl]ethanamine |
Standard InChI | InChI=1S/C14H15ClN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3 |
Standard InChI Key | CONJPXUNPIRBPU-UHFFFAOYSA-N |
SMILES | CCNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Canonical SMILES | CCNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Introduction
Chemical Structure and Properties
(4-Chlorophenyl)(pyridin-2-yl)methylamine features a central carbon atom bonded to both a 4-chlorophenyl group and a pyridin-2-yl moiety, with the nitrogen of an ethylamine group as the third substituent. The compound can be considered a derivative of similar compounds like Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine, with the key difference being the presence of a chlorine atom instead of fluorine.
Structural Characteristics
The compound contains several key structural elements:
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A 4-chlorophenyl group (benzene ring with a chlorine atom at the para position)
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A pyridin-2-yl group (pyridine ring connected at the 2-position)
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An ethylamine group (NH-CH₂CH₃)
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A central carbon connecting these three functional groups
Property | Expected Value | Basis for Estimation |
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Physical State | Solid at room temperature | Based on similar amine derivatives |
Solubility | Moderately soluble in organic solvents; limited water solubility | Based on polarity and functional groups |
Melting Point | 70-120°C (estimated) | Based on similar chlorophenyl-containing compounds |
Appearance | White to off-white crystalline powder | Common for similar aromatic amines |
Synthesis and Preparation Methods
Based on the synthesis routes of similar compounds, (4-Chlorophenyl)(pyridin-2-yl)methylamine could likely be prepared through several synthetic approaches.
Key Reaction Conditions
Synthesizing this compound would likely require controlled conditions:
Reaction Parameter | Recommended Conditions | Rationale |
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Solvent | Anhydrous solvents such as tetrahydrofuran or methanol | To prevent unwanted side reactions |
Temperature | 0-25°C for initial reaction; potentially reflux conditions for completion | To control selectivity |
Catalysts | Lewis acids (e.g., BF₃) or transition metal catalysts | To facilitate bond formation |
Purification | Column chromatography or recrystallization | To obtain high purity product |
Chemical Reactivity
Functional Group Reactivity
The compound contains several reactive sites that would influence its chemical behavior:
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The tertiary amine nitrogen: susceptible to alkylation, acylation, and oxidation reactions
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The chlorophenyl group: can undergo nucleophilic aromatic substitution reactions
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The pyridine nitrogen: can act as a nucleophile or coordinate with metals
Applications in Synthetic Chemistry
Cross-Coupling Reactions
The chlorophenyl group provides an opportunity for palladium-catalyzed cross-coupling reactions:
Reaction Type | Expected Products | Potential Applications |
---|---|---|
Suzuki Coupling | Biaryl derivatives | Drug development, materials science |
Buchwald-Hartwig Amination | Aryl amine derivatives | Pharmaceutical intermediates |
Sonogashira Coupling | Alkynylated products | Fine chemical synthesis |
Comparison with Analogous Compounds
Structural Analogs
The properties of (4-Chlorophenyl)(pyridin-2-yl)methylamine can be inferred by comparison with known analogs:
Activity Differences
The halogen substitution significantly impacts the compound's properties:
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Chlorine (in our target compound) provides:
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Increased lipophilicity compared to fluorine analogs
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Different electronic effects on the aromatic ring
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Altered metabolism pathways and stability
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The ethylamine group (compared to other amine derivatives) offers:
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Specific hydrogen bonding capabilities
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Distinct basicity profile
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Different pharmacokinetic properties
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Parameter | Expected Characteristics | Significance |
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Lipophilicity | Moderate to high LogP value | Influences membrane permeability and distribution |
Solubility | Limited water solubility | Affects bioavailability and formulation strategies |
Metabolic Stability | Susceptible to oxidative metabolism | Impacts half-life and dosing requirements |
Toxicity Profile | Requires specific evaluation | Determines safety margin for potential applications |
Analytical Characterization
Spectroscopic Properties
Analytical characterization of (4-Chlorophenyl)(pyridin-2-yl)methylamine would typically involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons (7-8 ppm), methylene protons (3-4 ppm), and methyl protons (1-2 ppm)
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¹³C NMR would distinguish the various carbon environments
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Mass Spectrometry:
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The molecular ion peak would correspond to the molecular weight
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Fragmentation pattern would likely show loss of ethyl group and cleavage at the central carbon
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Infrared Spectroscopy:
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Characteristic absorption bands for C-N stretching, aromatic C=C stretching, and C-Cl stretching
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Chromatographic Analysis
Purification and analysis would typically employ:
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High-Performance Liquid Chromatography (HPLC) using reverse-phase columns
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Thin-Layer Chromatography (TLC) for reaction monitoring
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Gas Chromatography (GC) for purity assessment
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